molecular formula C6H11ClN2 B14032466 (R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

(R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B14032466
M. Wt: 146.62 g/mol
InChI Key: JCZTVYVXESIUGM-RGMNGODLSA-N
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Description

®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-3-Methylpyrrolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting nitrile is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylpyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylpyrrolidine: The parent compound without the nitrile group.

    ®-3-Methylpyrrolidine-3-carboxylic acid: An oxidized derivative.

    ®-3-Methylpyrrolidine-3-amine: A reduced derivative.

Uniqueness

®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its chiral nature and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

(3R)-3-methylpyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m0./s1

InChI Key

JCZTVYVXESIUGM-RGMNGODLSA-N

Isomeric SMILES

C[C@]1(CCNC1)C#N.Cl

Canonical SMILES

CC1(CCNC1)C#N.Cl

Origin of Product

United States

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